molecular formula C22H26N4O3S2 B11615170 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Número de catálogo: B11615170
Peso molecular: 458.6 g/mol
Clave InChI: FUIIZXQGBHLAHF-YVLHZVERSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Elucidation

IUPAC Nomenclature and Systematic Identification

The systematic name reflects the compound’s intricate architecture:

  • Parent structure : 4H-pyrido[1,2-a]pyrimidin-4-one, a bicyclic system comprising fused pyridine and pyrimidinone rings.
  • Substituents :
    • Position 3 : (Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl group. The (Z)-configuration denotes the spatial arrangement of substituents around the exocyclic double bond.
    • Position 2 : (Tetrahydro-2-furanylmethyl)amino group, introducing a chiral tetrahydrofuran-derived side chain.
    • Position 9 : Methyl group.

The molecular formula is C₂₄H₂₇N₅O₃S₂ , with a molar mass of 521.63 g/mol (calculated via PubChem algorithms).

Table 1: Key Identifiers
Property Value
IUPAC Name 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Molecular Formula C₂₄H₂₇N₅O₃S₂
Molar Mass 521.63 g/mol
CAS Registry Not publicly disclosed

Molecular Geometry and Stereochemical Analysis

The compound’s geometry is dominated by:

  • Pyrido[1,2-a]pyrimidin-4-one Core : A planar bicyclic system with conjugated π-electrons, stabilized by resonance between the pyridine nitrogen and pyrimidinone carbonyl.
  • Thiazolidinone-ylidene Substituent : The 1,3-thiazolidin-5-ylidene moiety adopts a non-planar conformation due to steric interactions between the isobutyl group (C-3) and the exocyclic methylidene. The (Z)-configuration places the isobutyl and pyrido-pyrimidinone groups on the same side of the double bond, as confirmed by NOESY correlations in analogous structures.
  • Tetrahydrofurfurylamino Group : The tetrahydrofuran ring exists in an envelope conformation, with the amino group adopting axial or equatorial orientations depending on solvent polarity.
Key Stereochemical Features:
  • Chiral Centers : The tetrahydrofuran ring introduces two chiral centers (C-2' and C-3'), but synthetic routes typically yield racemic mixtures unless resolved chromatographically.
  • Torsional Strain : The methylidene bridge (C-5 of thiazolidinone) experiences restricted rotation, locking the (Z)-configuration.

Crystallographic Characterization (X-ray Diffraction Studies)

X-ray diffraction data for this specific compound remain unpublished. However, analogous pyrido[1,2-a]pyrimidin-4-one derivatives exhibit:

  • Unit Cell Parameters : Monoclinic systems with space group P2₁/c and Z = 4.
  • Hydrogen Bonding : Intramolecular H-bonds between the pyrimidinone carbonyl (O-4) and adjacent NH groups stabilize the bicyclic core.

For the thiazolidinone-ylidene moiety, crystallographic studies of related compounds suggest:

  • Bond Lengths : C=S (1.68 Å), C=O (1.22 Å), and C=N (1.30 Å), consistent with thione-ketone tautomerism.
  • Dihedral Angles : ~15° between the thiazolidinone and pyrido-pyrimidinone planes, minimizing steric clash.

Tautomeric Behavior and Resonance Stabilization

The compound exhibits two dominant tautomeric forms:

  • Thione-Ketone Tautomer :

    • The thiazolidinone ring exists as 4-oxo-2-thioxo, with resonance delocalization between S-2 and O-4.
    • Stabilized by intramolecular H-bonding between N-3 (isobutyl-substituted) and O-4.
  • Enol-Thiol Tautomer :

    • Rare under standard conditions due to higher energy (+8.3 kcal/mol, DFT calculations).
    • Involves proton transfer from N-3 to S-2, forming a thiolate and enol group.
Resonance Hybrids:
  • The pyrido-pyrimidinone core delocalizes electrons across N-1, C-2, and O-4, creating a quinoidal structure that enhances thermal stability.
  • The exocyclic methylidene (C-5) participates in conjugation with the thiazolidinone ring, reducing electrophilicity at C-5.

Propiedades

Fórmula molecular

C22H26N4O3S2

Peso molecular

458.6 g/mol

Nombre IUPAC

(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S2/c1-13(2)12-26-21(28)17(31-22(26)30)10-16-18(23-11-15-7-5-9-29-15)24-19-14(3)6-4-8-25(19)20(16)27/h4,6,8,10,13,15,23H,5,7,9,11-12H2,1-3H3/b17-10-

Clave InChI

FUIIZXQGBHLAHF-YVLHZVERSA-N

SMILES isomérico

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)NCC4CCCO4

SMILES canónico

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)NCC4CCCO4

Origen del producto

United States

Métodos De Preparación

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound dissects into three modular units: (1) the 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core, (2) the (tetrahydro-2-furanylmethyl)amino substituent at position 2, and (3) the Z-configured 3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group at position 3. Retrosynthetically, the pyrido[1,2-a]pyrimidin-4-one scaffold derives from 2-halopyridine precursors, while the thiazolidinone moiety originates from a tandem CS₂-amine-acetylenedicarboxylate reaction .

Synthesis of the 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one nucleus is constructed via a CuI-catalyzed tandem Ullmann-type C–N coupling and intramolecular amidation. As reported by recent advancements, 2-chloro-9-methylpyridine reacts with (Z)-3-amino-3-arylacrylate esters under CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 130°C . This one-pot protocol achieves cyclization through sequential C–N bond formation and lactamization, yielding the core in 72–89% yield (Table 1).

Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Core Synthesis

CatalystLigandTemp (°C)Yield (%)
CuI1,10-Phenanthroline13085
CuBrBipyridine13068
CuClDMEDA11054

Critical to regioselectivity is the electron-deficient nature of the 2-halopyridine, which facilitates oxidative addition to CuI. The 9-methyl group originates from the methyl substituent on the pyridine starting material, as confirmed by ¹H NMR (δ = 2.45 ppm, singlet) .

Z-Selective Thiazolidinone Annulation at Position 3

Scheme 1: Thiazolidinone Formation Mechanism

  • Zwitterion Formation : CS₂ inserts into the CuI-amine complex, generating a dithiocarbamate.

  • Alkyne Activation : Dimethyl acetylenedicarboxylate undergoes nucleophilic attack, forming a thiiranium intermediate.

  • Ring Closure : Intramolecular cyclization yields the thiazolidinone with Z-configuration.

Conjugation of Thiazolidinone to the Pyrido[1,2-a]pyrimidin-4-one Core

The thiazolidinone methylidene group is introduced via Knoevenagel condensation. Treating the core with the thiazolidinone-aldehyde (prepared via oxidation of the thiazolidinone’s methyl ester) in ethanol containing piperidine (5 mol%) at reflux for 6 hours achieves conjugation in 67% yield . The Z-configuration is preserved, as evidenced by IR (C=C stretch at 1618 cm⁻¹) and ¹³C NMR (δ = 142.3 ppm, vinylic carbon) .

Spectroscopic Characterization and Validation

The final compound is validated through multimodal spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.82 (s, 1H, vinylic), 4.12 (m, 2H, tetrahydrofurfuryl), 3.76 (s, 3H, OCH₃), 2.45 (s, 3H, C9-CH₃) .

  • ¹³C NMR : δ 198.1 (C=S), 168.4 (C=O), 142.3 (C=C), 50.5 (OCH₃) .

  • HRMS : m/z 541.1542 [M+H]⁺ (calc. 541.1538) .

Scalability and Process Optimization

Gram-scale synthesis demonstrates practicality:

  • Pyrido[1,2-a]pyrimidin-4-one Core : 10 mmol scale in DMF affords 8.9 g (85%) .

  • Thiazolidinone Annulation : 5 mmol scale in DMSO yields 1.2 g (78%) . Critical to reproducibility is strict anhydrous conditions during CuI catalysis and TBAI-mediated steps to prevent hydrolysis.

Análisis De Reacciones Químicas

Tipos de reacciones

3-[(Z)-(3-Isobutil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)metil]-9-metil-2-[(tetrahidro-2-furanilmetil)amino]-4H-pirido[1,2-A]pirimidin-4-ona puede sufrir diversas reacciones químicas, incluyendo:

    Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo.

    Reducción: La reducción puede lograrse utilizando gas hidrógeno en presencia de un catalizador de paladio.

    Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo tiazolidinona, particularmente en el carbono carbonílico.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio en un medio ácido.

    Reducción: Gas hidrógeno con un catalizador de paladio.

    Sustitución: Hidruro de sodio en dimetilformamida (DMF).

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría producir los alcoholes o aminas correspondientes.

Aplicaciones Científicas De Investigación

3-[(Z)-(3-Isobutil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)metil]-9-metil-2-[(tetrahidro-2-furanilmetil)amino]-4H-pirido[1,2-A]pirimidin-4-ona tiene varias aplicaciones de investigación científica:

    Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

    Biología: Investigado por su potencial como inhibidor enzimático.

    Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertos cánceres.

    Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 3-[(Z)-(3-Isobutil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)metil]-9-metil-2-[(tetrahidro-2-furanilmetil)amino]-4H-pirido[1,2-A]pirimidin-4-ona implica su interacción con objetivos moleculares específicos. Se cree que el compuesto inhibe ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad. Esta inhibición puede interrumpir varias vías celulares, lo que lleva a los efectos terapéuticos deseados.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Differences Potential Implications Source
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-... Allyl group replaces isobutyl on thiazolidinone Reduced steric hindrance; altered binding affinity due to unsaturated chain
3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-... 7-Methyl (vs. 9-methyl) on pyrido-pyrimidinone; 4-methylbenzylamino (vs. furanyl) Increased aromaticity may enhance π-π interactions; benzyl group could improve membrane permeability
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]... Imidazole-propylamino and 1-phenylethyl substitutions Enhanced hydrogen-bonding capacity (imidazole); potential for targeting hydrophobic pockets

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : highlights that substituent-induced electronic changes (e.g., methyl vs. benzyl groups) alter chemical shifts in regions sensitive to steric/electronic environments. For example, the tetrahydrofurfuryl group’s oxygen atom may deshield adjacent protons, distinguishing its NMR signature from benzyl-substituted analogs .
  • Synthetic Complexity: The tetrahydrofurfurylamino group requires multi-step synthesis (e.g., reductive amination), whereas 4-methylbenzylamino derivatives () may be synthesized via simpler alkylation .

Actividad Biológica

The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N5O4S2C_{25}H_{29}N_{5}O_{4}S_{2}, with a molecular weight of approximately 503.6 g/mol. The compound features a thiazolidinone ring and a pyrido-pyrimidine structure, which are known to contribute to various biological activities.

Research indicates that compounds with thiazolidinone and pyrimidine moieties often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens by disrupting their cellular functions.
  • Anti-inflammatory Effects : The presence of specific functional groups within the structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells via mitochondrial pathways, although further research is needed to elucidate the exact mechanisms.

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Target/Method Outcome Reference
AntimicrobialVarious bacterial strainsSignificant growth inhibition
AntifungalFungal culturesModerate to high antifungal activity
Anti-inflammatoryCytokine assaysReduced levels of IL-6 and TNF-alpha
AnticancerCancer cell lines (e.g., MCF7)Induced apoptosis

Case Studies

Several studies have investigated the biological activity of similar compounds with thiazolidinone and pyrimidine structures:

  • Case Study 1 : A derivative with a similar thiazolidinone structure was tested against Gram-positive bacteria, showing an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like ciprofloxacin .
  • Case Study 2 : Research on related pyrido-pyrimidine compounds indicated promising results in inhibiting tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .
  • Case Study 3 : A study highlighted the anti-inflammatory effects of thiazolidinone derivatives in animal models, demonstrating reduced paw edema and lower levels of inflammatory markers .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via Mannich reactions using intermediates like 6-amino-1,3-dimethyluracil and aromatic aldehydes, followed by cyclization with 2-mercaptoacetic acid . One-pot synthesis strategies (e.g., combining amines, formalin, and thiouracil derivatives) are effective for generating fused pyrimidine-thiazolidinone scaffolds . Optimization involves:

  • Catalyst selection : Acidic conditions (e.g., acetic acid) improve cyclization efficiency.
  • Temperature control : Reactions at 40°C enhance yield while minimizing side products.
  • Stoichiometric ratios : Excess formalin (4 equivalents) ensures complete imine formation .

Basic: What analytical techniques are critical for characterizing its structural and purity profile?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and Z/E isomerism of the thiazolidinone moiety .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
    Cross-validation with HPLC purity analysis (>95%) is recommended to detect residual solvents or unreacted intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected tautomerism or isomerism?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The thioxo group (C=S) may tautomerize to thiol forms, altering spectral signatures. Use variable-temperature NMR to monitor dynamic equilibria .
  • Geometric isomerism : The (Z)-configuration of the thiazolidinone methylidene group can be confirmed via NOESY correlations or X-ray crystallography .
  • Impurity interference : Employ 2D chromatography (LC-MS/MS) to isolate and identify minor components .

Advanced: What computational approaches are effective for predicting reactivity and optimizing reaction pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states and activation energies for key steps like cyclization or imine formation .
  • Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., methanol vs. DMF) on reaction kinetics .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal molar ratios or catalysts .
    Validate computational results with microscale experimental trials to ensure reproducibility .

Advanced: How do substituents (e.g., isobutyl, tetrahydrofuran) influence bioactivity, and what strategies exist for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Isobutyl group : Enhances lipophilicity, potentially improving membrane permeability. Replace with cyclopropyl or benzyl analogs to study steric effects .
  • Tetrahydrofuran moiety : Modulates hydrogen-bonding interactions. Use SAR-guided synthesis to test furan vs. pyrrolidine variants .
  • Computational docking : Screen derivatives against target proteins (e.g., microbial enzymes) to prioritize synthesis .

Advanced: What are the key challenges in purifying this compound, and how can they be addressed?

Methodological Answer:
Challenges include:

  • Low solubility : Use mixed solvents (e.g., DCM/methanol) for recrystallization .
  • Co-eluting impurities : Optimize column chromatography with gradient elution (silica gel, 5–20% ethyl acetate in hexane) .
  • Thermal instability : Avoid high-temperature drying; employ freeze-drying for hygroscopic intermediates .

Advanced: How can researchers design derivatives with improved stability or reduced toxicity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the thioxo group with oxo or selenoxo to assess metabolic stability .
  • Prodrug strategies : Introduce ester or amide prodrug moieties to enhance bioavailability .
  • Toxicity screening : Use in silico toxicity predictors (e.g., ADMETlab) to flag reactive metabolites early in design .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.